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Compound of Interest

Compound Name:
3-(4-Aminophenyl)-4-bromo-1-

methylpyrazole

Cat. No.: B066816 Get Quote

The aminophenyl-pyrazole scaffold has emerged as a privileged structure in medicinal

chemistry, with analogs demonstrating a wide array of biological activities. This guide provides

a comparative analysis of the structure-activity relationships (SAR) of various aminophenyl-

pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial

properties. The information presented herein is intended for researchers, scientists, and drug

development professionals to facilitate the rational design of more potent and selective

therapeutic agents.

Comparative Biological Activity of Aminophenyl-
Pyrazole Analogs
The biological activity of aminophenyl-pyrazole analogs is significantly influenced by the nature

and position of substituents on both the pyrazole and the aminophenyl rings. The following

tables summarize the quantitative data from various studies, highlighting key compounds and

their corresponding biological activities.

Anticancer Activity
Aminophenyl-pyrazole derivatives have shown significant potential as anticancer agents, often

targeting specific kinases involved in cell proliferation and survival.[1][2]
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Compound ID
Target Cell
Line(s)

IC50 (µM)
Key Structural
Features &
SAR Insights

Reference

11a

HeLa, MCF7,

SKOV3,

SKMEL28

4.63 - 9.45

Phenylamino

pyrazole nucleus

with

acylhydrazone

and amide

decorations. The

specific

combination of

substituents at

positions 1, 3,

and 4 contributes

to its potent

antiproliferative

profile.[3]

[3]

2 MCF-7, HepG2
6.57 (MCF-7),

8.86 (HepG2)

Pyrazole-

thiophene hybrid.

The thiophene

moiety appears

to enhance

cytotoxic activity.

[4]

[4]

8 MCF-7 8.08

Pyrazole-

thiophene hybrid,

demonstrating

selectivity

towards the

MCF-7 breast

cancer cell line.

[4]

[4]

14 MCF-7, HepG2 12.94 (MCF-7),

19.59 (HepG2)

Pyrazole-

thiophene hybrid

[4]
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with moderate

dual activity.[4]

25
HT29, PC3,

A549, U87MG
3.17 - 6.77

Pyrazole

benzothiazole

hybrid. Electron-

withdrawing

groups on either

ring A or ring B

enhance growth

inhibition.[1]

[1]

26 MCF7 - (Potent)

Pyrazolone-

pyrazole

derivative with

strong electron-

donating

methoxy groups

at the 3 and 5

positions of the

phenyl ring,

leading to potent

cytotoxicity.[1]

[1]

32j Anti-HIV
6-fold more

potent than lead

Optimization of

the benzyl group

and pyrazole ring

with a 3',4'-

dichloro-(1,1'-

biphenyl)-3-yl

group led to

significantly

increased anti-

HIV activity.[5]

[5]

12 HepG-2, MCF-7,

MDA-231, HCT-

116, Caco-2

2.96 - 9.27 4-methoxyphenyl

pyrimidine

derivative with

strong

[6]
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antiproliferative

effects across

multiple cell lines

and potent dual

inhibition of

EGFR and

VEGFR-2.[6]

Kinase Inhibitory Activity
A significant number of aminophenyl-pyrazole analogs have been developed as potent kinase

inhibitors, a key strategy in modern cancer therapy.[7][8]
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Compound ID
Target
Kinase(s)

IC50 / Ki (nM)
Key Structural
Features &
SAR Insights

Reference

2 Akt1 IC50 = 1.3

A rigid analog of

a known

pyrazole-based

Akt1 kinase

inhibitor,

demonstrating

high potency.[7]

[7]

6 Aurora A IC50 = 160

A pyrazole-based

Aurora A kinase

inhibitor. SAR

studies indicated

that a nitro group

is more optimal

than other

substituents like

hydrogen,

methyl, methoxy,

or chloro.[7]

[7]

7
Aurora A, Aurora

B

IC50 = 28.9 (A),

2.2 (B)

Pyrazolyl

benzimidazole

derivative. A

morpholino ring

was found to be

more favorable

for activity than

other cyclic or

acyclic amines.

[7]

[7]

12 EGFR, VEGFR-2 IC50 = 71

(EGFR), 98

(VEGFR-2)

A 4-

methoxyphenyl

pyrimidine

derivative that

[6]
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acts as a potent

dual inhibitor of

EGFR and

VEGFR-2.[6]

26 VEGFR-2 IC50 = 34,580

Pyrazolone-

pyrazole

derivative with

higher inhibitory

activity against

VEGFR-2

tyrosine kinase

compared to

sorafenib.[1]

[1]

Antimicrobial and Anti-inflammatory Activities
The versatility of the aminophenyl-pyrazole scaffold extends to antimicrobial and anti-

inflammatory applications.
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Compound
Series

Target
Organism/Ass
ay

Activity Range
(MIC or %
Inhibition)

Key Structural
Features &
SAR Insights

Reference

AP-1 to AP-17
Antifungal,

Antimicrobial

Good activity for

7 out of 17

compounds

3-amino-N-[3,5-

bis(trifluoromethy

l)phenyl]-5-

(methylthio)-1H-

pyrazole-4-

carboxamide

scaffold with

various aldehyde

derivatives.

Specific

substitutions are

crucial for

activity.[9][10]

[9][10]

3a-d
Antibacterial,

Antifungal

Inhibition zone >

15 mm

3-Aminopyrazole

derivatives

showed high

activity against

both bacteria and

fungi.[11]

[11]

6g, 6l, 7l
Antibacterial,

Antifungal
MIC = 1-2 µg/mL

1,3-diaryl

pyrazole

derivatives

bearing

aminoguanidine

or furan-2-

carbohydrazide

moieties

exhibited potent

and broad-

spectrum

inhibitory activity.

[12]

[12]
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7l
Anti-

inflammatory
93.59% inhibition

1,3-diaryl

pyrazole with a

furan-2-

carbohydrazide

moiety showed

more potent anti-

inflammatory

activity than

ibuprofen and

indomethacin.

[12]

[12]

35a, 35b COX-2 Inhibition
IC50 = 0.55 -

0.61 µM

Celecoxib

analogues linked

to an oxime

moiety as a nitric

oxide donor

showed high in

vitro COX-2

inhibitory activity.

[11]

[11]

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific

findings. Below are generalized methodologies for key experiments cited in the SAR studies of

aminophenyl-pyrazole analogs.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds (aminophenyl-pyrazole analogs) and incubated for a specified period (e.g., 48 or

72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution. The plates are incubated for another 2-4 hours to allow the

formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the resulting colored solution is measured at

a specific wavelength (usually around 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against

specific protein kinases.

Assay Components: The assay typically includes the recombinant kinase enzyme, a specific

substrate (peptide or protein), ATP (adenosine triphosphate), and the test compound.

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the

enzyme, substrate, and test compound in a suitable buffer.

Incubation: The reaction mixture is incubated at a specific temperature for a set period to

allow for substrate phosphorylation.

Detection: The extent of phosphorylation is quantified using various methods, such as:

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation

of the radiolabel into the substrate.
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Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect

the phosphorylated product.

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase

reaction.

Data Analysis: The inhibitory activity of the compound is determined by measuring the

reduction in kinase activity compared to a control without the inhibitor. IC50 values are then

calculated.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a

suitable growth medium.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature, time) to

allow for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and
Workflows
Graphical representations are invaluable for understanding complex relationships in drug

discovery. The following diagrams, generated using Graphviz, illustrate key SAR principles and

experimental workflows.
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Caption: General SAR for Anticancer Aminophenyl-Pyrazole Analogs.
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Kinase Inhibition Assay Workflow

1. Prepare Assay Plate:
- Kinase

- Substrate
- Test Compound

2. Initiate Reaction
(Add ATP)

3. Incubate

4. Detect Phosphorylation

5. Calculate IC50

Click to download full resolution via product page

Caption: A simplified workflow for a typical kinase inhibition assay.
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Structural Modifications

Impact on Selectivity
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Caption: SAR of 3-Amino-1H-pyrazole-based Kinase Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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